Teicoplanin A2-4

Protein Binding Pharmacokinetics Glycopeptide Antibiotics

Teicoplanin A2-4 (CAS 91032-37-0), a key component of the teicoplanin complex, features a unique branched acyl side chain that critically influences its lipophilicity, pharmacokinetics, and protein binding. This ≥98% pure analytical standard is essential for developing and validating robust HPLC or LC-MS/MS methods, enabling accurate quantification of A2-4 in biological matrices and ensuring compliance with pharmacopoeial standards for pharmaceutical quality control.

Molecular Formula C89H99Cl2N9O33
Molecular Weight 1893.7 g/mol
Cat. No. B8102255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin A2-4
Molecular FormulaC89H99Cl2N9O33
Molecular Weight1893.7 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
InChIInChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1
InChIKeyKSPOYQQCANXEDC-WNTLLCOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teicoplanin A2-4: Core Identity and Procurement-Relevant Classification of the Major Glycopeptide Component


Teicoplanin A2-4 is one of the five major components (A2-1 through A2-5) of the teicoplanin complex, a lipoglycopeptide antibiotic produced by Actinoplanes teichomyceticus [1]. It possesses the CAS registry number 91032-37-0 and a molecular weight of approximately 1893.7 g/mol (C89H99Cl2N9O33) [2]. Teicoplanin A2-4 is characterized by its unique branched acyl side chain structure, which differentiates it from its linear-chain analogs A2-1 and A2-3, as well as from other branched components like A2-2 and A2-5 [3]. Its mechanism of action involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis [4]. As a key constituent of the clinically administered teicoplanin mixture, the individual properties of A2-4, particularly its elevated lipophilicity, have been the subject of targeted analytical and pharmacokinetic investigations [5].

Teicoplanin A2-4 Component-Specific Behavior: Why In-Class Lipoglycopeptide Substitution is Unreliable


The teicoplanin complex is not a homogeneous entity; its constituent components (A2-1 through A2-5) exhibit significant differences in physicochemical properties that directly translate into divergent pharmacokinetic behaviors and analytical challenges [1]. Specifically, the lipophilicity of these components increases incrementally from A2-1 to A2-5, driven by variations in the length and branching of their fatty acid side chains [2]. This gradient of lipophilicity has been conclusively shown to correlate with key pharmacokinetic parameters, including steady-state volume of distribution (Vss), total clearance (CL), renal clearance (CLR), and terminal elimination half-life [3]. Consequently, substituting one teicoplanin component for another, or using an undefined mixture without accounting for its precise component ratio, introduces uncontrolled variability in experimental outcomes, confounds the interpretation of bioanalytical data, and undermines the reproducibility required for rigorous scientific and industrial applications [4].

Quantitative Differentiation of Teicoplanin A2-4: A Comparative Analysis of Key Selection Parameters


Teicoplanin A2-4 Displays Intermediate Plasma Protein Binding Affinity (Ka) Among A2 Components

In vitro equilibrium dialysis studies comparing the binding of individual teicoplanin components to human serum albumin revealed that the association constant (Ka) for Teicoplanin A2-4 is 2.95 × 10^4 mol·L⁻¹ [1]. This value is intermediate within the A2 group, falling between those of A2-3 (2.86 × 10^4 mol·L⁻¹) and A2-5 (3.87 × 10^4 mol·L⁻¹) [1].

Protein Binding Pharmacokinetics Glycopeptide Antibiotics

Teicoplanin A2-4 Exhibits a Distinct Pharmacokinetic Profile Characterized by Intermediate Clearance and High Lipophilicity-Driven Accumulation

A pharmacokinetic study in healthy volunteers (n=5) following a 400 mg IV bolus of the teicoplanin complex demonstrated that the individual components have markedly different pharmacokinetic parameters [1]. Teicoplanin A2-4 exhibited a total clearance (CL) of 10.0 ml/hr/kg, which is intermediate between that of A2-3 (CL=13.0 ml/hr/kg) and A2-5 (CL=6.5 ml/hr/kg) [1]. Its renal clearance (CLR) was similarly intermediate at 6.2 ml/hr/kg [1]. Furthermore, due to its higher lipophilicity relative to A2-1, A2-2, and A2-3, A2-4 was predicted to have a slightly higher degree of accumulation in plasma following multiple daily doses [1].

Pharmacokinetics Clearance Accumulation

Teicoplanin A2-4 Demonstrates an Intermediate Terminal Elimination Half-Life Within the Teicoplanin Complex

The terminal elimination half-life (t½) varies significantly among teicoplanin components. For Teicoplanin A2-4, the t½ was determined to be approximately 58 hours [1]. This value is intermediate compared to the less lipophilic A2-3 (t½ ≈ 48 hours) and the more lipophilic A2-5 (t½ ≈ 67 hours) [1].

Pharmacokinetics Half-Life Drug Elimination

Teicoplanin A2-4 Can Be Quantitatively Distinguished from A2-5 via HPLC for Precise Mixture Analysis

While many methods co-elute or group Teicoplanin A2-4 with A2-5, optimized high-performance liquid chromatography (HPLC) methods have been developed to separate and individually quantify all six main components of teicoplanin (A3-1, A2-1, A2-2, A2-3, A2-4, A2-5) in biological fluids [1]. The use of a pure, well-characterized Teicoplanin A2-4 reference standard with certified purity (e.g., >98% by HPLC) is indispensable for the validation of these methods, enabling accurate quantification of this specific component within the complex clinical mixture.

Analytical Chemistry HPLC Reference Standards

Teicoplanin A2-4 Antibacterial Activity as Part of a Complex with Superior In Vitro Potency Against E. faecalis Compared to Vancomycin

While head-to-head MIC data for the isolated Teicoplanin A2-4 component against specific strains is limited, the teicoplanin complex (in which A2-4 is a major constituent) has demonstrated significantly lower MICs against Enterococcus faecalis compared to vancomycin [1]. In a study comparing five agents against blood isolates, teicoplanin exhibited the lowest MICs against E. faecalis, with an MIC₉₀ of 0.5 μg/mL, compared to 2.0 μg/mL for vancomycin [1]. This class-level potency advantage is a key driver for its clinical use.

Antimicrobial Activity MIC Gram-positive

Recommended Scientific and Industrial Applications for Teicoplanin A2-4 Based on Its Differentiated Profile


Pharmacokinetic and Bioanalytical Method Development: Use as a Calibration Standard for A2-4-Specific Quantification

Given the demonstrated differences in clearance (CL=10.0 ml/hr/kg) and half-life (t½≈58 hr) between teicoplanin components [1], the use of pure Teicoplanin A2-4 is essential for developing and validating robust HPLC or LC-MS/MS methods that aim to quantify this specific component in biological matrices. Its use as a certified reference standard (e.g., purity >98% [2]) ensures accurate calibration, method specificity, and data reproducibility, particularly in studies where the distinct pharmacokinetic behavior of A2-4 is under investigation.

In Vitro Protein Binding and Pharmacodynamic Modeling: Probing Lipophilicity-Dependent Interactions

Teicoplanin A2-4, with its well-defined association constant (Ka = 2.95 × 10^4 mol·L⁻¹) for human serum albumin [1], serves as a precise probe for investigating the relationship between lipoglycopeptide structure, protein binding, and free drug concentration. This is highly relevant for in vitro models aiming to predict in vivo efficacy, as the unbound fraction of the drug is the pharmacologically active species. Its intermediate binding affinity among the A2 components makes it a valuable tool for comparative studies.

Structure-Activity Relationship (SAR) and Medicinal Chemistry: Elucidating the Role of the Branched Acyl Side Chain

The unique branched acyl side chain of Teicoplanin A2-4 distinguishes it structurally from its linear-chain counterparts, A2-1 and A2-3 [1]. This structural feature directly influences its elevated lipophilicity and, consequently, its pharmacokinetic properties [2]. Pure A2-4 is therefore an indispensable starting material or reference compound for SAR studies aimed at dissecting the specific contribution of the branched fatty acid moiety to drug disposition, target binding, and antibacterial activity, ultimately guiding the design of novel semi-synthetic lipoglycopeptides with improved profiles.

Reference Standard for Quality Control of Teicoplanin Complex Pharmaceutical Preparations

Regulatory guidelines mandate the characterization and control of related substances in pharmaceutical mixtures. Pure Teicoplanin A2-4 is required to establish system suitability, identify the A2-4 peak in chromatographic fingerprints, and accurately quantify its proportion in teicoplanin complex drug substances and finished products [1]. This ensures batch-to-batch consistency and compliance with pharmacopoeial standards, which is a fundamental requirement for pharmaceutical manufacturing and quality assurance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teicoplanin A2-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.